[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;sulfate
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Overview
Description
[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;sulfate is a complex organic compound known for its vibrant color and applications in various scientific fields. This compound is often used as a dye and has significant roles in biological staining and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;sulfate typically involves the condensation of [4-(dimethylamino)phenyl] with benzaldehyde derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is then cyclized to form the final product.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then purified through crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction of the compound typically results in the formation of leuco derivatives, which are colorless.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid and nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Leuco derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a pH indicator and a reagent in various organic synthesis reactions.
Biology
In biological research, it is employed as a staining agent for visualizing cellular components under a microscope. It is particularly useful in histology and cytology for staining tissues and cells.
Medicine
The compound has applications in medical diagnostics, where it is used in staining procedures to identify and differentiate between different types of cells and tissues.
Industry
Industrially, it is used in the manufacture of dyes and pigments. Its vibrant color makes it suitable for use in textile and printing industries.
Mechanism of Action
The compound exerts its effects primarily through its ability to bind to specific molecular targets. In biological staining, it binds to nucleic acids and proteins, allowing for the visualization of cellular structures. The binding is often facilitated by ionic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- [4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium chloride
- [4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium acetate
Uniqueness
Compared to similar compounds, [4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;sulfate is unique due to its sulfate counterion, which can influence its solubility and reactivity. This makes it particularly suitable for specific industrial and research applications where these properties are advantageous.
Properties
CAS No. |
85188-05-2 |
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Molecular Formula |
C46H50N4O4S |
Molecular Weight |
755.0 g/mol |
IUPAC Name |
[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;sulfate |
InChI |
InChI=1S/2C23H25N2.H2O4S/c2*1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;1-5(2,3)4/h2*5-17H,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
FORHFLISWZZUJT-UHFFFAOYSA-L |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
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